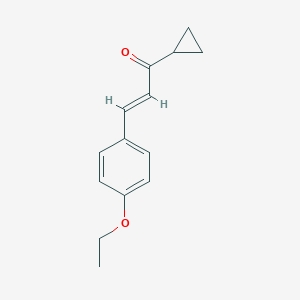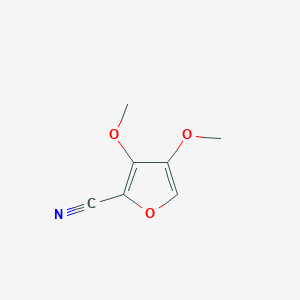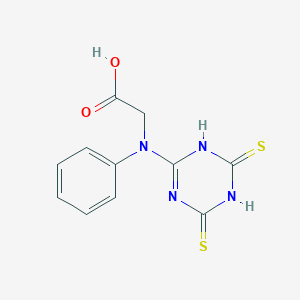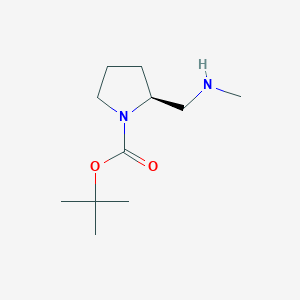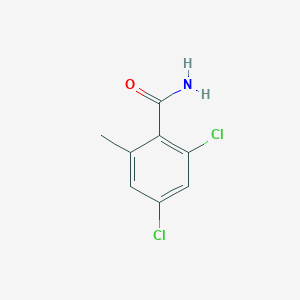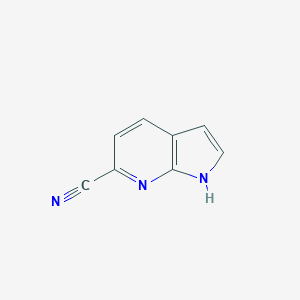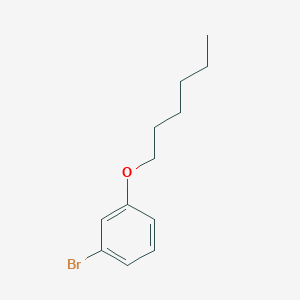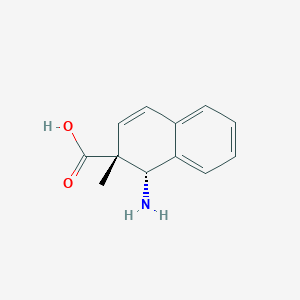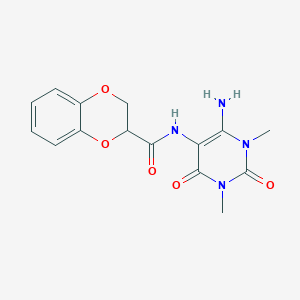
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is a synthetic compound that has been studied for its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in DNA replication and repair. This inhibition leads to the death of cancer cells and the prevention of viral and bacterial replication.
Biochemische Und Physiologische Effekte
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, prevent viral and bacterial replication, and reduce inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- in lab experiments include its potential anticancer, antiviral, and antibacterial properties. However, its limitations include its unknown mechanism of action and the need for further research to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for research on 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-. One direction is to further study its potential applications in cancer treatment and as an antiviral and antibacterial agent. Another direction is to investigate its mechanism of action and how it interacts with enzymes involved in DNA replication and repair. Additionally, research could be done to explore its potential use in combination with other drugs for increased efficacy.
Synthesemethoden
The synthesis of 1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- involves the reaction of 2,3-dihydroxybenzoic acid with ethyl chloroformate to form ethyl 2,3-dioxobenzoate. This compound is then reacted with ammonia and 5,6,7,8-tetrahydro-1,3-dimethyl-2,4-dioxypyrimidine to yield the final product.
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- has been studied for its potential applications in scientific research. It has been shown to have anticancer properties and has been studied for its potential use in cancer treatment. It has also been studied for its potential use as an antiviral and antibacterial agent.
Eigenschaften
CAS-Nummer |
166115-66-8 |
|---|---|
Produktname |
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Molekularformel |
C15H16N4O5 |
Molekulargewicht |
332.31 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide |
InChI |
InChI=1S/C15H16N4O5/c1-18-12(16)11(14(21)19(2)15(18)22)17-13(20)10-7-23-8-5-3-4-6-9(8)24-10/h3-6,10H,7,16H2,1-2H3,(H,17,20) |
InChI-Schlüssel |
LZUMGKOBTSCLDJ-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2COC3=CC=CC=C3O2)N |
Synonyme |
1,4-Benzodioxin-2-carboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)-2,3-dihydro- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



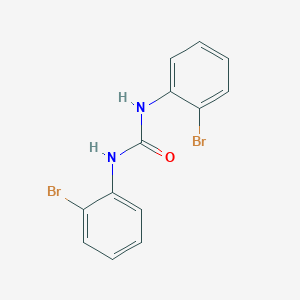
![Furo[3,2-c]pyridine-4-carboxamide](/img/structure/B66531.png)
![2-(2H-Benzo[d][1,2,3]triazol-2-yl)-4-methylphenyl methacrylate](/img/structure/B66532.png)
![6-(2H-1,2,3-Triazol-2-yl)benzo[d]thiazole](/img/structure/B66535.png)
